Erbium sulfide

Description

Properties

IUPAC Name |

erbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBZQHVXDUNTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

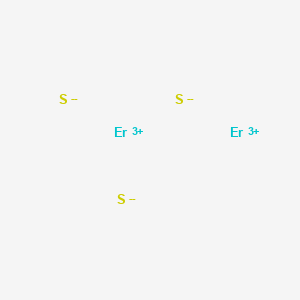

Canonical SMILES |

[S-2].[S-2].[S-2].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923874 | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Erbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12159-66-9 | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dierbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Fabrication Techniques for Erbium Sulfide Materials

Solid-State Reaction Pathways

Solid-state synthesis represents a conventional and widely used approach for producing polycrystalline erbium sulfide (B99878). These methods typically involve the high-temperature reaction of solid precursors in a controlled atmosphere to yield the desired sulfide phase.

The most direct route to forming erbium sulfide is through the high-temperature reaction between elemental erbium (Er) and sulfur (S). rjpn.org This method involves mixing stoichiometric amounts of the elements and heating them in an inert environment, such as a sealed silica (B1680970) ampoule under vacuum or an argon-filled glove box, to prevent oxidation. rjpn.orgmdpi.com The reaction proceeds at elevated temperatures, often requiring a carefully controlled heating and cooling profile to ensure complete reaction and promote the formation of the desired crystalline phase.

For instance, a synthesis can involve mixing elemental erbium, sulfur, and other reactants like arsenic sesquisulfide (As₂S₃) and rubidium sesquisulfide (Rb₂S₃) in a specific molar ratio. mdpi.com The mixture is sealed in a fused silica glass ampoule under vacuum and subjected to a multi-stage heating process. A typical cycle might involve heating to 773 K (500 °C) for an extended period (e.g., 96 hours), followed by slow cooling at a rate of -2 K/h to an intermediate temperature like 523 K (250 °C), holding for another period (e.g., 120 hours), and then further cooling. mdpi.com This precise temperature control is crucial for yielding crystalline products.

An alternative to direct elemental synthesis is the use of more stable erbium precursors, such as erbium(III) oxide (Er₂O₃) or erbium(III) chloride (ErCl₃). rjpn.org These methods often involve a sulfidizing agent to convert the precursor into the sulfide.

Using Erbium Oxide: The gas-solid reaction between erbium oxide powder and a sulfur-containing gas, such as hydrogen sulfide (H₂S), is a common technique. rjpn.org In this process, Er₂O₃ is heated to high temperatures, typically in the range of 800–1000°C, while a stream of H₂S gas is passed over it. This method is scalable and can produce high-purity Er₂S₃, but it demands rigorous control over the gas flow and temperature to ensure complete conversion and phase purity. Another approach involves reacting erbium oxide directly with elemental sulfur at elevated temperatures under an inert gas flow.

Using Erbium Chloride: Erbium(III) chloride is another viable precursor for synthesizing this compound. rjpn.orgmdpi.com Mechanochemical synthesis offers a route where ErCl₃ is reacted with an alkali metal sulfide, like calcium sulfide (CaS), through mechanical activation in a high-energy ball mill under an inert atmosphere. google.com This process can yield nanoparticles but may require long reaction times to achieve full conversion. google.com

Table 1: Comparison of Solid-State Synthesis Parameters

| Method | Erbium Precursor | Sulfur Source | Typical Temperature | Atmosphere | Key Features |

|---|---|---|---|---|---|

| Direct Elemental | Elemental Erbium (Er) | Elemental Sulfur (S) | 500-773 K | Inert (Vacuum, Argon) | Direct route, requires precise temperature control. mdpi.com |

| Gas-Solid Reaction | Erbium(III) Oxide (Er₂O₃) | Hydrogen Sulfide (H₂S) | 800-1000°C | H₂S gas flow | Scalable for industrial production. |

| Mechanochemical | Erbium(III) Chloride (ErCl₃) | Calcium Sulfide (CaS) | Room Temperature | Inert | Produces nanoparticles, long reaction times. google.com |

Gas-Phase Deposition Methods

Gas-phase deposition techniques are primarily employed for fabricating high-quality thin films of this compound with controlled thickness and crystallinity. These methods are essential for applications in optoelectronics and photonics. rjpn.orgacs.org

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid film on a substrate. For this compound, this typically involves reacting a volatile erbium precursor, such as ErCl₃, with a sulfur source like H₂S at elevated substrate temperatures. The properties of the resulting Er₂S₃ thin film, including its phase purity and grain size, are highly dependent on parameters such as substrate temperature, precursor flow rates, and their ratio.

In a specific laboratory setup, the synthesis of Er₂S₃ films via CVD can be achieved in a quartz reactor furnace. researchgate.net The process parameters, such as the temperature in different zones of the reactor, are carefully controlled to optimize the sulfidization of the erbium source. researchgate.net For example, the reactor zone containing the substrate might be held at a different temperature than the zone containing the sulfur source to control the evaporation and reaction rates. researchgate.net Plasma-Enhanced CVD (PECVD) is a variant that uses a plasma to initiate the chemical reactions at lower temperatures, which can be advantageous for certain substrates. bohrium.com

Table 2: Typical CVD Parameters for Lanthanide Sulfide Film Deposition

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Erbium Precursor | Volatile compound containing erbium. | Erbium(III) chloride (ErCl₃) | |

| Sulfur Precursor | Volatile compound containing sulfur. | Hydrogen Sulfide (H₂S) | |

| Substrate Temp. | Temperature of the surface for film growth. | 600°C - 900°C | journaldephysique.org |

| Carrier Gas | Inert gas to transport precursors. | Argon (Ar) | |

| Pressure | Pressure inside the reaction chamber. | Low Pressure (e.g., 0.1 Torr) | bohrium.com |

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques where a material is vaporized from a solid source and deposited onto a substrate. kfupm.edu.sa Unlike CVD, PVD does not typically involve a chemical reaction at the substrate surface. Common PVD methods include thermal evaporation, electron-beam evaporation, and sputtering. kfupm.edu.saamericanelements.com

To create this compound films, a solid Er₂S₃ target can be used as the source material. angstromsciences.com The material is then vaporized by heating (thermal evaporation) or bombarded with an electron beam (e-beam evaporation) or energetic ions (sputtering). kfupm.edu.saamericanelements.com The vaporized species travel through the vacuum chamber and condense on the substrate, forming a thin film. udayton.edu PVD techniques offer excellent control over film thickness and purity. researchgate.net A hybrid approach has also been described where erbium metal is first deposited onto a substrate using PVD (specifically, magnetron sputtering), followed by a sulfidization step using CVD. researchgate.net

Solution-Based and Hydrothermal Synthesis

Solution-based methods provide a versatile platform for producing this compound nanomaterials with controlled size and morphology. These techniques are generally carried out at lower temperatures compared to solid-state reactions.

Hydrothermal synthesis is a prominent solution-based technique where chemical reactions occur in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. mdpi.com For lanthanide sulfides, this method typically involves dissolving a precursor salt, such as erbium chloride (ErCl₃) or erbium nitrate (B79036) (Er(NO₃)₃), in water or another solvent along with a sulfur source. researchgate.netresearchgate.net The mixture is heated, and under hydrothermal conditions, crystalline nanoparticles, nanorods, or other nanostructures of the metal sulfide are formed. mdpi.comresearchgate.net For example, a novel hydrothermal method has been used to synthesize europium sulfide (EuS) and cerium sulfide (Ce₂S₃) nanomaterials, demonstrating the viability of this approach for rare earth sulfides. researchgate.net

Colloidal synthesis is another powerful solution-based approach. In a typical wet colloidal synthesis for lanthanide sulfides, rare-earth iodide precursors are reacted with a sulfur source in a high-boiling point solvent, such as oleylamine, at temperatures between 150 and 255 °C. acs.org This method allows for the production of size- and shape-tunable nanocrystals, such as nanoplates and nanoellipsoids, by carefully controlling the reaction parameters. acs.org

Table 3: Overview of Solution-Based Synthesis for Lanthanide Sulfides

| Method | Precursors | Solvent | Temperature | Product Morphology | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Lanthanide Chlorides/Nitrates, Sulfur Source | Water | >150°C | Nanoparticles, Nanorods | mdpi.comresearchgate.net |

| Colloidal Synthesis | Rare-earth Iodides, Sulfur Source | Oleylamine | 150-255°C | Nanocrystals, Nanoplates | acs.org |

Aqueous Chemical Synthesis Routes

Aqueous chemical synthesis offers a straightforward and scalable approach for producing this compound. These methods typically involve the reaction of an erbium salt with a sulfur source in an aqueous solution. For instance, this compound can be synthesized by reacting erbium(III) chloride (ErCl₃) with a sulfide source like sodium sulfide (Na₂S) or by bubbling hydrogen sulfide (H₂S) gas through an aqueous solution containing erbium ions. wikipedia.org The resulting this compound precipitates from the solution and can be collected, washed, and dried.

The primary advantage of aqueous routes is the ability to achieve high-purity products at relatively low temperatures. The properties of the resulting this compound, such as particle size and morphology, can be influenced by controlling reaction parameters like precursor concentration, pH, and temperature. For example, the use of capping agents or surfactants in the aqueous solution can help control particle growth and prevent agglomeration, leading to the formation of nanoparticles with specific sizes and shapes.

Sol-Gel Processing and Hydrothermal Treatments

Sol-gel processing and hydrothermal treatments are versatile techniques for synthesizing this compound with controlled composition and microstructure.

Sol-Gel Processing: This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network enclosing the liquid phase). For this compound, this can be achieved by hydrolyzing an erbium alkoxide precursor in the presence of a sulfur-containing compound. ontosight.aiontosight.airesearchgate.net The resulting gel is then heat-treated to form the final this compound material. The sol-gel method allows for excellent control over the material's purity and homogeneity, and it can be used to produce thin films, powders, and monoliths. mdpi.com

Hydrothermal Treatments: This technique involves carrying out chemical reactions in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. researchgate.netmdpi.commdpi.com For this compound synthesis, an erbium salt and a sulfur source are dissolved in water, and the solution is heated to temperatures typically ranging from 100 to 300°C. mdpi.combohrium.com The high temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. Hydrothermal synthesis is particularly effective for producing well-crystallized this compound nanoparticles with controlled morphology. researchgate.netnii.ac.jp By adjusting parameters such as reaction time, temperature, and the presence of surfactants, the size and shape of the resulting nanoparticles can be tailored. researchgate.netresearchgate.net

Co-precipitation Methods for Nanomaterial Synthesis

Co-precipitation is a widely used and relatively simple method for the synthesis of this compound nanomaterials. iosrjournals.org This technique involves the simultaneous precipitation of the desired compound from a solution containing the constituent ions. In a typical synthesis of erbium-doped nanoparticles, a solution containing erbium ions and other metal ions (if a doped material is desired) is mixed with a precipitating agent, often a sulfide source like sodium sulfide. iosrjournals.orgnih.gov

This process leads to the formation of insoluble this compound nanoparticles, which can then be separated from the solution. researchgate.netresearchgate.net The key to successful co-precipitation is to carefully control the reaction conditions, such as pH, temperature, and the rate of addition of the precipitating agent, to ensure the formation of nanoparticles with a uniform size and composition. Capping agents are often employed to control the growth and prevent the aggregation of the nanoparticles. iosrjournals.org

| Parameter | Influence on Nanoparticle Properties |

| pH | Affects the solubility of precursors and the rate of precipitation. |

| Temperature | Influences reaction kinetics and crystal growth. |

| Precursor Concentration | Determines the nucleation and growth rates of nanoparticles. |

| Capping Agent | Controls particle size and prevents agglomeration. |

Crystal Growth Techniques for Bulk and Thin Film Erbium Sulfides

For applications requiring high-quality, single-crystal or well-oriented thin-film this compound, specific crystal growth techniques are employed.

Bulk Crystal Growth: Growing large, single crystals of this compound is challenging due to its high melting point. However, methods like chemical vapor transport (CVT) have been used. In CVT, a transport agent, such as iodine, is used to transport this compound from a source zone to a cooler growth zone within a sealed ampoule, where it deposits as single crystals. Another technique that has been explored for high-melting-point sulfides is the micropulling-down method. acs.org

Thin Film Deposition: Several techniques are available for depositing thin films of this compound. d-nb.info

Chemical Vapor Deposition (CVD): In this process, volatile precursors containing erbium and sulfur are introduced into a reaction chamber where they decompose and react on a substrate to form a thin film of this compound. ontosight.airesearchgate.net The properties of the film, such as thickness and crystallinity, can be controlled by adjusting the substrate temperature, precursor flow rates, and pressure.

Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target of this compound, creating a plasma plume that deposits onto a heated substrate. d-nb.info This technique allows for the growth of high-quality, epitaxial thin films.

Nebulizer Spray Pyrolysis: A solution containing erbium and sulfur precursors is atomized and sprayed onto a heated substrate, where the precursors decompose to form an this compound film. researcher.life

Chemical Bath Deposition (CBD): This is a simple and cost-effective method where a substrate is immersed in a solution containing the precursors, and the film grows on the substrate surface through a controlled chemical reaction. researchgate.netbohrium.com

| Technique | Advantages | Disadvantages |

| Chemical Vapor Transport (CVT) | Produces high-quality single crystals. | Slow growth rates. |

| Chemical Vapor Deposition (CVD) | Good control over film properties. | Requires volatile and often hazardous precursors. |

| Pulsed Laser Deposition (PLD) | High-quality epitaxial films. | Can be expensive and complex. |

| Nebulizer Spray Pyrolysis | Simple, scalable. | Film uniformity can be a challenge. |

| Chemical Bath Deposition (CBD) | Inexpensive, large-area deposition. | Film quality may be lower than other methods. |

Controlled Synthesis of this compound Nanostructures and Quantum Dots

The synthesis of this compound nanostructures and quantum dots opens up possibilities for new applications by leveraging quantum mechanical effects.

Morphology Control and Nanostructuring Strategies

Controlling the morphology of this compound nanostructures is crucial for tailoring their properties. Various strategies have been developed to produce nanostructures with specific shapes, such as nanorods, nanowires, and hollow spheres. frontiersin.org

Use of Capping Agents and Templates: Organic molecules, such as polyvinylpyrrolidone (B124986) (PVP), can be used as capping agents to selectively bind to certain crystal facets, directing the growth of the nanostructure into a specific shape. iosrjournals.orgsigmaaldrich.com Hard templates, like silica spheres, can also be used to create hollow this compound nanostructures.

Solvothermal/Hydrothermal Control: By carefully selecting the solvent and adjusting the reaction temperature and time in solvothermal or hydrothermal synthesis, it is possible to control the nucleation and growth kinetics, leading to different morphologies. nii.ac.jp

Electrophoretic Deposition: This technique can be used to assemble pre-synthesized this compound nanowires into ordered structures. dntb.gov.ua

Quantum Confinement Effects in this compound Nanomaterials

When the size of this compound nanoparticles is reduced to the nanometer scale, comparable to or smaller than the exciton (B1674681) Bohr radius, quantum confinement effects become significant. researchgate.netspiedigitallibrary.orgnih.gov This confinement of charge carriers (electrons and holes) leads to the discretization of energy levels, resulting in a size-dependent bandgap. nanografi.com

A key manifestation of quantum confinement is a blue shift in the optical absorption and photoluminescence spectra as the particle size decreases. nih.govacs.org This means that smaller nanoparticles absorb and emit light at shorter wavelengths (higher energies) compared to larger particles or the bulk material. nanografi.com This tunability of the optical properties by controlling the nanoparticle size is a hallmark of quantum dots and is a major area of research for applications in optoelectronics and bio-imaging. nih.govnanografi.com

Advanced Structural Characterization and Crystal Chemistry of Erbium Sulfide Systems

Crystallographic Investigations of Erbium Sesquisulfides (Er₂S₃)

Erbium sesquisulfide (Er₂S₃) is a foundational compound in this family, and its structural properties, particularly its polymorphism, are of significant interest.

Erbium sesquisulfide is known to exist in several polymorphic forms, with transitions between them influenced by factors such as temperature and pressure. scribd.comwikipedia.org The ability of a solid material to exist in multiple crystalline forms is known as polymorphism, and each polymorph possesses a distinct crystal structure and, consequently, different physical properties. scribd.comfishersci.no

Orthorhombic (α-Er₂S₃): The α-form of Er₂S₃ crystallizes in the orthorhombic system, which is characterized by three mutually perpendicular axes of unequal length. nih.govfishersci.ca A common structure for Er₂S₃ is the Stibnite type, belonging to the orthorhombic space group Pnma. In this structure, there are two distinct crystallographic sites for the erbium ions. One Er³⁺ site is coordinated to seven sulfur atoms, forming distorted pentagonal bipyramids, while the second Er³⁺ site is bonded to eight sulfur atoms. thegoodscentscompany.com The sulfur anions, in turn, exhibit four- and five-coordinate geometries with respect to the erbium cations. thegoodscentscompany.com

Monoclinic (δ- and F-Er₂S₃): The monoclinic crystal system is defined by three unequal axes, with one axis perpendicular to the plane formed by the other two, which intersect at an oblique angle. nih.gov At least two monoclinic polymorphs of erbium sesquisulfide have been identified. The δ-Er₂S₃ form is isostructural with δ-Ho₂S₃ and crystallizes in the P2₁/m space group. thegoodscentscompany.com Another monoclinic variant, F-Er₂S₃, also crystallizes in the P2₁/m space group but with different lattice parameters. nih.govwikipedia.org In the F-Er₂S₃ structure, there are four independent erbium atom sites, with coordination numbers of six, seven, and eight. nih.govwikipedia.org

Tetragonal and Cubic Structures: The tetragonal system features three axes at right angles, with two being of equal length, resulting in a rectangular prism with a square base. nih.govfishersci.com The cubic, or isometric, system is the most symmetrical, with three equal-length axes all intersecting at 90-degree angles. While tetragonal and cubic forms of rare-earth sesquisulfides are known, detailed crystallographic data for tetragonal and cubic Er₂S₃ specifically are less commonly reported in the literature compared to the orthorhombic and monoclinic polymorphs.

Table 1: Crystallographic Data for Selected Er₂S₃ Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

|---|---|---|---|---|

| α-Er₂S₃ | Orthorhombic | Pnma | a = 10.41, b = 3.81, c = 10.50 α = β = γ = 90 | thegoodscentscompany.com |

| δ-Er₂S₃ | Monoclinic | P2₁/m | a = 10.072, b = 3.976, c = 17.389 β = 98.66 | thegoodscentscompany.com |

| F-Er₂S₃ | Monoclinic | P2₁/m | a = 10.901, b = 3.896, c = 11.167 β = 108.80 | nih.govwikipedia.org |

Structural Elucidation of Ternary and Multicomponent Erbium Sulfides

The introduction of additional elements into the erbium sulfide (B99878) framework leads to a vast array of ternary and multicomponent compounds with unique and often complex crystal structures.

The erbium-chromium-sulfur system features several ternary phases, single crystals of which have been grown via chemical vapor transport. X-ray diffraction studies reveal complex structural relationships based on the ordering of erbium and chromium cations within octahedral sites.

Er₃CrS₆ : In this compound, the octahedral sites are exclusively occupied by Cr³⁺ cations, resulting in one-dimensional chains of edge-sharing CrS₆ octahedra.

Er₂CrS₄ : This sulfide exhibits an ordered arrangement where both Er³⁺ and Cr²⁺ cations occupy the available octahedral sites.

Er₄CrS₇ and Er₆Cr₂S₁₁ : In contrast to the previous examples, these two phases are characterized by a disordered arrangement of Er³⁺ and Cr²⁺ ions over the octahedral sites.

The structures of Er₂CrS₄, Er₄CrS₇, and Er₆Cr₂S₁₁ can be described as belonging to a homologous series with the general formula [M₂ₙ₊₁S₄ₙ₊₃]ˣ⁻ (where M = Er, Cr). Their anionic frameworks are built from M₂S₅ slabs of varying thickness, which are interconnected by one-dimensional octahedral chains. Within this series, Er₄CrS₇, Er₆Cr₂S₁₁, and Er₂CrS₄ represent the n=1, 2, and ∞ members, respectively.

Table 2: Structural Features of Ternary Erbium Chromium Sulfides

| Compound | Key Structural Feature | Cation Occupancy of Octahedral Sites | Reference |

|---|---|---|---|

| Er₃CrS₆ | 1D chains of edge-sharing CrS₆ octahedra | Exclusively Cr³⁺ | |

| Er₂CrS₄ | Framework of M₂S₅ slabs (n=∞ member) | Ordered Er³⁺ and Cr²⁺ | |

| Er₄CrS₇ | Framework of M₂S₅ slabs (n=1 member) | Disordered Er³⁺ and Cr²⁺ | |

| Er₆Cr₂S₁₁ | Framework of M₂S₅ slabs (n=2 member) | Disordered Er³⁺ and Cr²⁺ |

Local Structural Analysis and Coordination Environments

A detailed understanding of the local structure, including the coordination number and geometry around the erbium cations, is crucial for correlating structure with properties.

In the orthorhombic polymorph of Er₂S₃ , erbium cations exhibit two different coordination environments. One site features Er³⁺ bonded to seven S²⁻ atoms in a distorted pentagonal bipyramid, with Er-S bond distances ranging from 2.71 to 2.78 Å. The second site is 8-coordinate, with Er-S bond lengths spanning a wider range of 2.77 to 3.34 Å. thegoodscentscompany.com The monoclinic F-Er₂S₃ polymorph shows Er³⁺ in six, seven, and eight-fold coordination by sulfur. nih.govwikipedia.org

In ternary erbium chromium sulfides , the erbium ions also display varied coordination. Besides occupying octahedral sites (6-coordinate) as seen in Er₂CrS₄, they can also be found in seven-coordinate, monocapped trigonal prismatic sites. For example, in Er₄CrS₇, the average Er-S distance in the seven-coordinated site is approximately 2.82 Å.

The structure of the thioarsenate RbEr₂AsS₇ is a prime example of complex coordination. It contains two distinct Er³⁺ sites. One is nine-coordinate, forming [ErS₉] polyhedra that are connected through corners and faces. The other is seven-coordinate, forming [ErS₇] polyhedra that share edges. These different polyhedral chains link to form corrugated layers.

Extended X-ray absorption fine structure (EXAFS) is another powerful technique for probing local environments, especially in less-ordered or doped systems. For instance, EXAFS studies on erbium-doped chalcogenide glasses have shown that Er³⁺ ions are typically surrounded by seven sulfur atoms. This preference for higher coordination numbers (typically 6 to 9) is a defining characteristic of erbium's crystal chemistry in sulfide and related chalcogenide systems.

Table 3: Summary of Erbium Coordination in Various Sulfide Systems

| Compound/System | Er³⁺ Coordination Number(s) | Coordination Geometry | Reference |

|---|---|---|---|

| Orthorhombic Er₂S₃ | 7, 8 | Distorted pentagonal bipyramid, 8-coordinate geometry | thegoodscentscompany.com |

| Monoclinic F-Er₂S₃ | 6, 7, 8 | Not specified | nih.govwikipedia.org |

| Erbium Chromium Sulfides | 6, 7 | Octahedral, Monocapped trigonal prism | |

| RbEr₂AsS₇ | 7, 9 | [ErS₇] and [ErS₉] polyhedra | |

| Er-doped Ga-Ge-Sb-S glass | 7 | Not specified (amorphous) |

Er³⁺ Coordination Polyhedra (e.g., [ErS₉], [ErS₇] in complex sulfides)

The structural chemistry of erbium sulfides is characterized by the diverse coordination environments adopted by the erbium(III) cation. The specific coordination number and geometry of the Er³⁺ ion are highly dependent on the stoichiometry and the nature of other elements present in complex sulfide structures. Coordination numbers for Er³⁺ typically range from six to nine in these compounds.

In the rubidium-containing erbium sulfide thioarsenate(III), RbEr₂AsS₇, two distinct coordination environments for erbium are observed. uni-stuttgart.de One crystallographically unique Er³⁺ cation is surrounded by nine sulfur atoms, forming an [ErS₉] polyhedron, while the other is coordinated to seven sulfur atoms, creating an [ErS₇] unit. uni-stuttgart.de The [ErS₉] polyhedra are connected through corners and faces, whereas the [ErS₇] units share common edges, both forming chain-like structures. uni-stuttgart.de

In ternary erbium chromium sulfides, such as Er₃CrS₆, Er³⁺ cations also exhibit multiple coordination geometries. conicet.gov.ar Structural analysis reveals that two of the erbium ions, Er(1) and Er(3), are surrounded by eight sulfur atoms in a bicapped trigonal-prismatic arrangement. conicet.gov.ar The third erbium ion, Er(2), is seven-coordinate, adopting a capped pseudo-octahedral geometry. conicet.gov.ar

A lower coordination number of six is common in other complex sulfide systems. In the thallium copper erbium sulfides TlCu₃Er₂S₅ and Tl₂Cu₅Er₃S₈, the Er³⁺ cations are exclusively found in an octahedral coordination, surrounded by six sulfide anions to form [ErS₆]⁹⁻ units. znaturforsch.com In TlCu₃Er₂S₅, these octahedra share edges to form linear chains, which then link via vertices. znaturforsch.com The average Er-S distances in these polyhedra generally increase with the coordination number and are comparable to those found in binary this compound (Er₂S₃). conicet.gov.ar

Coordination Environments of Er³⁺ in Selected Complex Sulfides

| Compound | Coordination Polyhedron | Coordination Number | Geometric Arrangement | Reference |

|---|---|---|---|---|

| RbEr₂AsS₇ | [ErS₉] | 9 | - | uni-stuttgart.de |

| RbEr₂AsS₇ | [ErS₇] | 7 | - | uni-stuttgart.de |

| Er₃CrS₆ | [ErS₈] | 8 | Bicapped trigonal-prismatic | conicet.gov.ar |

| [ErS₇] | 7 | Capped pseudo-octahedral | conicet.gov.ar | |

| TlCu₃Er₂S₅ | [ErS₆] | 6 | Octahedral | znaturforsch.com |

| Tl₂Cu₅Er₃S₈ | [ErS₆] | 6 | Octahedral | znaturforsch.com |

Anionic Sublattices and Bonding Analysis (e.g., S²⁻, (S₂) ²⁻ ligands, M₂S₅ slabs)

A notable feature in the crystal structure of RbEr₂AsS₇ is the presence of both simple sulfide (S²⁻) anions and disulfide dumbbells, (S₂) ²⁻. uni-stuttgart.de These different sulfur species coexist within the same structure, with the (S₂) ²⁻ units acting as end-on coordinating ligands for arsenic cations, forming complex [AsS₂(S₂) ]³⁻ anions. uni-stuttgart.de Sulfide and disulfide anions are also found outside the primary coordination sphere of arsenic, contributing to the coordination of erbium and rubidium cations. uni-stuttgart.de

In several ternary erbium chromium sulfides, the anionic framework is constructed from larger, repeating structural units. conicet.gov.arresearchgate.netacs.org In compounds like Er₂CrS₄, Er₆Cr₂S₁₁, and Er₄CrS₇, the network of metal-sulfur octahedra generates an anionic framework built from M₂S₅ slabs of varying thickness. researchgate.netacs.org These slabs are linked by one-dimensional chains of octahedra. conicet.gov.arresearchgate.netacs.org This structural relationship suggests that these compounds belong to a homologous series with a general formula [M₂ₙ₊₁S₄ₙ₊₃]ˣ⁻. researchgate.netacs.org The specific members of this series, such as Er₄CrS₇ (n=1), Er₆Cr₂S₁₁ (n=2), and Er₂CrS₄ (n=∞), are defined by the thickness of the M₂S₅ slabs. researchgate.netacs.org The charge balance is maintained by Er³⁺ cations located in high-coordination sites within channels defined by this anionic framework. researchgate.netacs.org

Defect Structures and Non-Stoichiometry in Erbium Sulfides

Point Defects and Extended Defect Analysis

Defect structures in crystalline solids, such as erbium sulfides, involve deviations from the perfect periodic arrangement of atoms. These can range from point defects (0-D) to more complex extended defects (1-D, 2-D). While non-stoichiometry is common in d- and f-block metal sulfides, the specific defect mechanisms can vary. everyscience.com

In complex ternary erbium chromium sulfides, a prominent form of defect is cation disorder. researchgate.netacs.org Single-crystal X-ray diffraction studies reveal that while some compounds like Er₂CrS₄ exhibit an ordered arrangement of Er³⁺ and Cr²⁺ cations on octahedral sites, others show significant disorder. researchgate.netacs.org Specifically, in Er₆Cr₂S₁₁ and Er₄CrS₇, the Er³⁺ and Cr²⁺ ions are disordered over the available octahedral sites. conicet.gov.arresearchgate.netacs.org This cationic disorder represents a type of point defect that influences the material's properties. reading.ac.uk

Furthermore, variations in stoichiometry in some complex sulfides can arise from extended defects rather than simple point defects like vacancies. researchgate.net Irregularities in the stacking of fundamental building units, such as the M₂S₅ slabs and octahedral chains found in erbium chromium sulfides, can lead to non-uniform mixing of structures and compositional variation. researchgate.net

Cation Site Occupancy in Ternary Erbium Chromium Sulfides

| Compound | Cation Occupancy on Octahedral Sites | Reference |

|---|---|---|

| Er₂CrS₄ | Ordered (Er³⁺ and Cr²⁺) | researchgate.netacs.org |

| Er₆Cr₂S₁₁ | Disordered (Er³⁺ and Cr²⁺) | conicet.gov.arresearchgate.netacs.org |

| Er₄CrS₇ | Disordered (Er³⁺ and Cr²⁺) | conicet.gov.arresearchgate.netacs.org |

Influence of Oxygen Vacancies in Oxy-sulfide Systems

In erbium oxy-sulfide (Er₂O₂S) systems, oxygen vacancies are significant intrinsic defects that can be intentionally introduced to modify the material's properties. researchgate.netresearchgate.net These vacancies are missing oxygen atoms from the crystal lattice, which can alter the electronic structure and create active sites for chemical processes. researchgate.netacs.org

The creation of oxygen vacancies in erbium oxy-sulfide can be facilitated during synthesis. For instance, the use of a Na₂CO₃ flux during the preparation of Er₂O₂S has been shown to generate oxygen vacancies. researchgate.net The presence of these vacancies can be investigated and confirmed through various analytical techniques. researchgate.net Changes in the material's band gap, variations in the lattice volume, and analysis of O 1s X-ray photoelectron spectroscopy (XPS) spectra can all provide evidence for the existence of oxygen vacancies. researchgate.net In rare-earth systems, surface oxygen vacancies are known to act as active sites that can, for example, enhance the adsorption of sulfide ions in photoelectrochemical applications. acs.org These vacancies create localized electronic states and can serve as centers for catalytic activity or influence luminescence properties. researchgate.netacs.org

Electronic Structure and Band Theory of Erbium Sulfide Materials

Electronic Band Structure Calculations and Analysis

The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is a fundamental property of a solid. Band structure calculations for ErS have been performed using methods like the FP-LAPW within DFT. researchgate.net

Theoretical studies have consistently shown that erbium sulfide (B99878) (ErS) exhibits metallic behavior. researchgate.net Band structure diagrams indicate that this metallic nature is present in both the majority and minority spin channels, meaning there is no energy gap at the Fermi level for either spin orientation. researchgate.net In contrast, some related erbium compounds can be semiconductors. For example, doping can alter the electronic properties, and studies on Ca₁₋ₓErₓS have explored its potential as a dilute magnetic semiconductor. researchgate.net While GGA-PBE calculations initially predicted this alloy to be metallic, the inclusion of the Hubbard U correction (GGA-PBE+U and mBJ-PBE+U) revealed it to be a half-metallic ferromagnet, which is a material that is metallic for one spin direction and semiconducting for the other. researchgate.net

The presence of the magnetic erbium ion necessitates spin-polarized calculations to accurately model the electronic structure. unl.eduresearchgate.netmdpi.comresearchgate.netaps.org These calculations treat the spin-up and spin-down electrons separately, revealing differences in their energy levels and densities of states. For ErS, which is stable in a ferromagnetic phase, spin-polarized calculations show a metallic nature for both spin channels. researchgate.net The total magnetic moment for ErS has been calculated to be 2.18 µB, with the primary contribution arising from the f-electrons of the erbium atom. researchgate.net In the related Ca₁₋ₓErₓS alloy, GGA-PBE+U and mBJ-PBE+U calculations predicted a half-metallic ferromagnetic state with 100% spin-polarization at the Fermi level. researchgate.net

Density of States (DOS) Investigations

The Density of States (DOS) provides information about the number of available electronic states at each energy level. unl.eduresearchgate.net Investigations into the DOS of erbium sulfide and related compounds have been crucial for understanding their electronic and magnetic properties.

The 4f orbitals of erbium play a dominant role in the electronic structure of its compounds. researchgate.netresearchgate.net In erbium chalcogenides like ErS, the major contribution to the total magnetic moment comes from the f-electrons of erbium. researchgate.net Similarly, in studies of erbium-doped materials, the 4f orbitals of both erbium and ytterbium were found to occupy the majority of the total density of states, indicating that the spin magnetic moment is mainly provided by these orbitals. researchgate.net The strong correlation effects of these 4f electrons necessitate the use of methods like LDA+U to accurately position the occupied and unoccupied 4f bands in the electronic structure. researchgate.net In erbium oxychloride (ErOCl), first-principles DFT calculations show that the conduction band is primarily derived from the narrow erbium 4f contributions. rsc.org

Localization of Defect States within the Band Gap

In semiconductor materials, including those based on this compound, structural defects can create localized electronic states within the forbidden energy band gap. researchgate.net Theoretical and experimental studies on related materials demonstrate that the introduction of erbium as a substitutional defect is a primary mechanism for creating such localized states.

Ab-initio calculations performed on single-layer tungsten disulfide (WS2) with substitutional erbium defects (where an erbium atom replaces a tungsten atom, ErW) show that neutral erbium defects lead to the formation of localized defect states (LDS). arxiv.orgaip.orgresearchgate.net These states are clearly visible as dispersionless (localized) energy levels within the band structure, with some appearing inside the band gap and others deep within the valence band. aip.orgresearchgate.net The origin of these LDS is attributed to the f-orbital states of the erbium atom. arxiv.orgresearchgate.net Similar phenomena are observed in other two-dimensional transition metal dichalcogenides; for instance, lanthanide dopants in MoS2 introduce defect states near the valence band maximum. arxiv.org

The presence of these defect states significantly alters the material's electronic and optical properties. They create new pathways for electronic transitions that are otherwise forbidden in the pristine material. arxiv.org Studies on erbium-doped zinc sulfide (ZnS) and other wide-bandgap materials show that erbium-related defects can act as carrier traps, facilitating band-to-defect transitions that result in luminescence. arxiv.orgaip.org The specific energy and position of these localized states within the band gap dictate the optical and electronic behavior, influencing properties from photoluminescence to electrical conductivity. researchgate.netbohrium.com

Fermi Energy Optimization and Effective Mass Studies

The strategic manipulation of the Fermi energy and the effective mass of charge carriers is crucial for tailoring the thermoelectric and electronic properties of semiconductor materials. Research on materials where erbium is used as a substitutional element highlights its effectiveness in this optimization process.

Studies on bismuth selenide (B1212193) (Bi2Se3) have shown that the isovalent substitution of erbium for bismuth can decouple the typically interdependent Seebeck coefficient and electrical conductivity. researchgate.netresearchgate.net This decoupling is achieved through the optimization of the Fermi energy and an enhancement of the effective mass. researchgate.netresearchgate.net Numerical calculations indicate that erbium substitution alters the Fermi energy of the Bi2Se3 material, which in turn enhances the effective mass. researchgate.netresearchgate.net

In one study, an optimum composition of Bi1.85Er0.15Se3 was identified, demonstrating that a minimal amount of erbium substitution was required to significantly improve thermoelectric performance. researchgate.net This enhancement is attributed to the creation of a new energy state near the Fermi level, which acts as a source of electrons for the conduction band, thereby improving the density of states for conducting electrons. researchgate.net While this specific research was conducted on bismuth selenide, it demonstrates a key principle applicable to chalcogenide systems: erbium substitution can be a powerful tool for tuning Fermi levels and effective mass to enhance electronic performance.

| Sample Composition | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/m) | Power Factor (μW/mK²) | Figure of Merit (zT) |

|---|---|---|---|---|

| Bi2Se3 (Pristine) | -125 | ~45000 | ~70 | ~0.18 |

| Bi1.85Er0.15Se3 | -150 | ~55000 | ~125 | ~0.35 |

Influence of Doping and Substitutions on Electronic Properties

The introduction of erbium through doping or substitution profoundly influences the electronic properties of host semiconductor materials. This is a widely used strategy to tune material characteristics for specific applications, such as optoelectronics and spintronics. mdpi.com The effects are largely driven by the stable trivalent state (Er³⁺) erbium typically assumes and the unique electronic transitions associated with its 4f electrons. arxiv.orgarxiv.org

In various host lattices, erbium doping leads to significant changes in fundamental electronic parameters:

Carrier Concentration and Resistivity: In zinc-doped cadmium oxide (CdO:Zn) thin films, co-doping with erbium enhances the carrier concentration and reduces electrical resistivity. bohrium.com Hall effect measurements confirmed that as the erbium doping concentration increased from 0 to 1.5 wt%, the carrier concentration increased and resistivity decreased. bohrium.com

Band Gap Modification: Doping can alter the band gap of the host material. For Er co-doped CdO:Zn films, the optical bandgap was observed to increase from 2.62 eV to 2.96 eV. bohrium.com Conversely, in other systems, doping can introduce defect levels that effectively narrow the band gap. researchgate.net

Electronic Structure: First-principles calculations on erbium-doped gallium nitride (GaN) show that the substitution of gallium with erbium alters the electronic structure, potentially inducing semi-metallic or semiconducting behavior depending on the theoretical model used. researchgate.net In erbium-doped WS2, the doping effectively reduces the density of tungsten vacancy defects, leading to a lower density of surface trapping states and a higher density of carriers. nih.gov

Charge State Stability: The stability of the erbium charge state is critical. In zinc sulfide (ZnS), erbium is found to be stable only as Er³⁺. arxiv.orgaip.org Similarly, in molybdenum disulfide (MoS2), erbium maintains a +3 charge state. arxiv.org This consistent trivalent state ensures that erbium atoms act as stable dopant centers.

The following table summarizes the observed effects of erbium doping on the electronic properties of various semiconductor materials, illustrating the versatility of erbium as a dopant.

Photoluminescence and Luminescence Spectroscopy

Erbium-doped sulfide materials are of significant interest due to their unique photoluminescence properties, particularly their efficiency in upconversion and mid-infrared emission. researchgate.net The low phonon energy of sulfide hosts reduces the probability of non-radiative decay, making them promising for various photonic applications. uga.edu

Upconversion is a process where low-energy photons, typically in the near-infrared (NIR) range, are converted to higher-energy photons, resulting in visible (VIS) or ultraviolet (UV) light emission. uga.eduhoriba.com Trivalent erbium (Er³⁺) ions are particularly well-suited for upconversion due to their ladder-like electronic energy levels. uga.edu In erbium-doped sulfide systems, such as CaS:Er³⁺, excitation with NIR light can lead to visible luminescence, a property valuable for applications like medical imaging.

The process often involves the absorption of multiple NIR photons. For instance, under 980 nm excitation, Er³⁺ ions can exhibit green emissions around 524 nm and 541 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively, and a red emission around 650 nm from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. researchgate.net The mechanism can involve excited-state absorption (ESA) or energy transfer (ET) from a sensitizer (B1316253) ion, such as Yb³⁺, to the Er³⁺ ion. researchgate.netresearchgate.net In some sulfide hosts like NaYS₂, intense upconversion emission from various excited states of Er³⁺ is observed, with a favorable green-to-red emission ratio. researchgate.net However, in Yb³⁺/Er³⁺ co-doped NaYS₂, low-lying S²⁻ to Yb³⁺ charge transfer transitions can quench the green emission. researchgate.net

The efficiency of upconversion can be significantly enhanced in glass-ceramic structures compared to the base glass. researchgate.net For example, in Er³⁺-doped chalcohalide glass-ceramics, intense green upconversion luminescence is observed under both 808 nm and 975 nm excitation. researchgate.net

Erbium-doped sulfide glasses are excellent candidates for mid-infrared (mid-IR) applications due to their extended transparency in this region and the low phonon energy of the host material, which minimizes non-radiative decay. spiedigitallibrary.orgresearchgate.net This allows for efficient radiative transitions in the mid-IR range. spiedigitallibrary.org

Several mid-IR emission bands have been identified in erbium-doped gallium lanthanum sulfide (GLS) glasses and fibers, with transitions observed at approximately 2.0 µm, 2.75 µm, 3.6 µm, and 4.5 µm. researchgate.netoptica.org These broad emission features are characteristic of glass hosts and suggest the potential for wide wavelength tunability. researchgate.net Specifically, the emission around 4.5 µm is attributed to the ⁴I₉/₂ → ⁴I₁₁/₂ transition. spiedigitallibrary.org In Ge₂₀Ga₅Sb₁₀S₆₅ glasses doped with Er³⁺, this transition has been characterized for potential fiber laser applications. spiedigitallibrary.org

In other sulfide glass systems, such as Ga₂S₃–GeS₂–Sb₂S₃ doped with Er₂S₃, photoluminescence bands in the mid-IR have been observed with maxima at 1700 nm (⁴I₉/₂ → ⁴I₁₃/₂) and 2490 nm. bitp.kiev.ua Similarly, Er³⁺-doped Ga₂Ge₅S₁₃ glass exhibits mid-IR emissions around 2.7 µm, 3.6 µm, and 4.5 µm. optica.org The mid-infrared emission at ~2.8 µm, corresponding to the ⁴I₁₁/₂ → ⁴I₁₃/₂ transition, has also been observed in Er³⁺-doped GeS₂-Ga₂S₃-CsI glass-ceramics. researchgate.net

f-f Electronic Transitions of Erbium Ions in Sulfide Hosts

The characteristic optical properties of erbium-doped materials stem from the electronic transitions within the 4f shell of the Er³⁺ ion. uga.edu The 4f electrons are shielded by the outer 5s and 5p orbitals, which means the host material has a minimal effect on the energy levels of the f-orbitals. uga.eduaip.org This results in sharp, well-defined absorption and emission lines that are characteristic of the Er³⁺ ion, regardless of the host. uga.edu In sulfide hosts, these f-f transitions are particularly efficient due to the low phonon energy of the material. researchgate.net

Diffuse reflectance spectroscopy of materials like RbEr₂AsS₇ shows the typical f-f transitions of Er³⁺. uni-stuttgart.demdpi.com

The energy level structure of the Er³⁺ ion consists of numerous states within the 4f¹¹ configuration. A partial Grotrian diagram illustrates the various energy levels and the possible transitions between them. utexas.edu Key transitions include:

Absorption: ⁴I₁₅/₂ → ⁴I₁₃/₂ (~1535 nm), ⁴I₁₅/₂ → ⁴I₁₁/₂ (~980 nm), ⁴I₁₅/₂ → ⁴I₉/₂ (~808 nm). optica.orgd-nb.info

Visible Emission (Upconversion): ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂ (green), ⁴F₉/₂ → ⁴I₁₅/₂ (red). researchgate.netresearchgate.net

Mid-Infrared Emission: ⁴I₁₁/₂ → ⁴I₁₃/₂ (~2.7-2.8 µm), ⁴I₉/₂ → ⁴I₁₁/₂ (~4.5 µm), ⁴F₉/₂ → ⁴I₉/₂ (~3.6 µm). researchgate.netoptica.orgresearchgate.net

The probabilities of these transitions can be calculated using the Judd-Ofelt theory, which provides information on the radiative properties, including branching ratios and spontaneous transition probabilities. spiedigitallibrary.orgnih.gov For instance, in an oxyfluoride tellurite (B1196480) glass, the predicted spontaneous transition probability for the 2.7 μm emission (⁴I₁₁/₂→ ⁴I₁₃/₂) was calculated to be 39.97 s⁻¹. nih.gov

The table below presents a selection of observed transitions in erbium-doped sulfide systems.

| Transition | Wavelength/Region | Type | Host System Example | Reference |

| ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1535 nm | Absorption | As₂S₃ | d-nb.info |

| ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~980 nm | Absorption | Ga₂Ge₅S₁₃ | optica.org |

| ⁴I₁₅/₂ → ⁴I₉/₂ | ~808 nm | Absorption | Ga₂Ge₅S₁₃ | optica.org |

| ²H₁₁/₂ → ⁴I₁₅/₂ | ~524 nm | Upconversion Emission | MoS₂ | researchgate.net |

| ⁴S₃/₂ → ⁴I₁₅/₂ | ~541 nm | Upconversion Emission | MoS₂ | researchgate.net |

| ⁴F₉/₂ → ⁴I₁₅/₂ | ~650 nm | Upconversion Emission | MoS₂ | researchgate.net |

| ⁴I₁₁/₂ → ⁴I₁₃/₂ | ~2.7-2.8 µm | Mid-IR Emission | GeS₂-Ga₂S₃-CsI | researchgate.net |

| ⁴I₉/₂ → ⁴I₁₁/₂ | ~4.5 µm | Mid-IR Emission | Ga₂Ge₅S₁₃ | optica.org |

| ⁴F₉/₂ → ⁴I₉/₂ | ~3.6 µm | Mid-IR Emission | Gallium Lanthanum Sulfide | researchgate.net |

The lifetime of an excited state is determined by both radiative and non-radiative decay processes. In sulfide glasses, the low phonon energy leads to a significant reduction in non-radiative decay rates, resulting in longer fluorescence lifetimes for the excited states of Er³⁺ ions compared to oxide or fluoride (B91410) hosts. optica.orggoogle.com This enhances the quantum efficiency of radiative transitions. optica.org

For example, in Er³⁺-doped Ga₂Ge₅S₁₃ glass, the emission lifetimes of the first four excited states were measured to be approximately 4.56 ms (B15284909) (⁴I₁₃/₂), 2.65 ms (⁴I₁₁/₂), 1.15 ms (⁴I₉/₂), and 0.226 ms (⁴F₉/₂). optica.org The long lifetime of the ⁴I₉/₂ level, over a millisecond, is particularly noteworthy and reflects the reduced non-radiative relaxation. optica.org In gallium lanthanum sulfide (GLS) glass, the decay rates are dominated by radiative decay, indicating very low non-radiative rates. optica.org

Non-radiative decay can still occur through mechanisms such as multiphonon relaxation, energy transfer to impurities (like OH⁻ groups), and cross-relaxation between adjacent Er³⁺ ions. optica.orgnih.gov The impurity Auger effect, where energy is transferred to free electrons, can also act as a non-radiative de-excitation pathway, decreasing the excited-state lifetime. aps.org

The table below shows a comparison of radiative and measured lifetimes for some excited states of Er³⁺ in different sulfide glass hosts.

| Host Glass | Excited State | Radiative Lifetime (τ_rad) (ms) | Measured Lifetime (τ_exp) (ms) | Quantum Efficiency (η) | Reference |

| Ge₂₀Ga₅Sb₁₀S₆₅ | ⁴I₁₃/₂ | - | 1.95 | - | spiedigitallibrary.org |

| Ge₂₀Ga₅Sb₁₀S₆₅ | ⁴I₁₁/₂ | - | 1.43 | - | spiedigitallibrary.org |

| Ge₂₀Ga₅Sb₁₀S₆₅ | ⁴I₉/₂ | - | 0.72 | 67% | spiedigitallibrary.org |

| Ga₂Ge₅S₁₃ | ⁴I₁₃/₂ | - | 4.56 | - | optica.org |

| Ga₂Ge₅S₁₃ | ⁴I₁₁/₂ | - | 2.65 | - | optica.org |

| Ga₂Ge₅S₁₃ | ⁴I₉/₂ | 1.49 | 1.15 | ~77% | optica.orgoptica.org |

| Ga₂Ge₅S₁₃ | ⁴F₉/₂ | - | 0.226 | - | optica.org |

| Gallium Lanthanum Sulfide | ⁴I₉/₂ | 0.33 | 0.59 - 0.79 | - | core.ac.uk |

The energy of lattice vibrations, or phonons, plays a critical role in the luminescence efficiency of rare-earth ions. Host materials with high phonon energies, such as silica (B1680970) glasses (~1000 cm⁻¹), promote non-radiative decay through multiphonon relaxation, where the energy gap between two electronic levels is bridged by the emission of multiple phonons. optica.orgoptica.org This process effectively quenches luminescence from levels with small energy gaps to the next lower level. optica.org

Sulfide glasses, in contrast, are characterized by low maximum phonon energies (generally around 425 cm⁻¹). optica.org This low phonon energy significantly reduces the probability of multiphonon relaxation, as a larger number of phonons would be required to bridge the same energy gap. researchgate.net As a result, radiative transitions become more dominant, leading to higher quantum efficiencies and longer lifetimes for many excited states. optica.orgcore.ac.uk The suppression of non-radiative decay is a key reason why sulfide hosts are advantageous for mid-infrared lasers, as transitions in this spectral region often have smaller energy gaps. researchgate.net The nearly temperature-independent fluorescence lifetimes observed for some transitions in sulfide glasses further indicate a negligible contribution from multiphonon decay. optica.org

Diffuse Reflectance Spectroscopy (DRS) for Optical Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a important technique for characterizing the optical properties of powder samples, such as this compound and its compounds. This method is particularly useful for determining the optical band gap, which is a fundamental property of semiconductor materials. The process involves irradiating the sample with light of varying wavelengths and measuring the diffusely reflected light. The collected data is then transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. By plotting the transformed data against photon energy, the optical band gap can be extrapolated.

In a study on a rubidium-containing this compound thioarsenate(III), RbEr₂AsS₇, DRS was employed to determine its optical properties. The resulting Kubelka-Munk plot revealed an optical band gap of 2.42 eV. uni-stuttgart.deresearchgate.netdntb.gov.ua This value is crucial for understanding the electronic structure and potential applications of the material. The spectrum also exhibited characteristic f-f transitions of the Er³⁺ ions, further confirming the presence and electronic environment of erbium within the crystal structure. uni-stuttgart.deresearchgate.net

The determination of the optical band gap through DRS provides valuable insights into the electronic transitions occurring within this compound-based materials. This information is essential for tailoring their properties for specific optical and electronic applications.

Photoexcitation Mechanisms (e.g., Ligand-to-Metal Charge Transfer Bands)

Photoexcitation in this compound and related materials can occur through various mechanisms, including the promotion of an electron from a ligand-based molecular orbital to a metal-based one, known as a ligand-to-metal charge transfer (LMCT). nih.gov These transitions are significant as they can drive photochemical reactions. nih.gov In sulfide-containing host lattices, the presence of a ligand-to-metal charge transfer band has been identified as a useful mechanism for exciting the system. uga.edu

LMCT transitions are typically characterized by high molar extinction coefficients. nih.gov The energy of these transitions is influenced by the nature of the ligand and the metal ion. nih.gov Strong π-donating ligands, such as sulfides, can raise the energy of the metal's t₂g orbitals, leading to low-energy LMCT transitions. nih.gov

In the context of erbium-doped systems, photoexcitation can lead to upconversion, where lower energy photons are converted to higher energy ones. uga.edu This process is facilitated by the ladder-like energy levels of the erbium ion's f-f transitions. uga.edu The efficiency of these processes can be influenced by the host material. Sulfide hosts are considered low phonon energy materials, which can decrease the probability of non-radiative decay and enhance emission properties. uga.edu

Spectroscopic Studies of Erbium-Doped Sulfide Glasses and Fibers (e.g., Gallium Lanthanum Sulfide)

Gallium lanthanum sulfide (Ga-La-S) glasses have emerged as promising host materials for rare-earth ions like erbium (Er³⁺) for mid-infrared (mid-IR) applications. soton.ac.ukoptica.orgnih.govresearchgate.net Spectroscopic studies of Er³⁺-doped Ga-La-S glasses and fibers have demonstrated their potential for use in mid-IR fiber lasers. soton.ac.ukoptica.orgnih.govresearchgate.net These materials exhibit a wide transmission window and low phonon energies, which are advantageous for promoting radiative transitions and minimizing non-radiative decay. optica.org

Key findings from spectroscopic analyses of Er³⁺-doped Ga-La-S systems include:

Broad Mid-IR Emission: Er³⁺-doped Ga-La-S glasses and fibers exhibit broad emission bands in the mid-IR region, with notable transitions observed at approximately 2.0, 2.75, 3.6, and 4.5 µm. soton.ac.ukoptica.orgnih.govresearchgate.net

High Rare-Earth Solubility: Ga-La-S glasses demonstrate excellent solubility for rare-earth ions, allowing for high doping concentrations. This is a significant advantage over other chalcogenide glasses like As₂S₃, which have very low rare-earth solubility. optica.org

Favorable Radiative Properties: The high refractive index of Ga-La-S glasses leads to increased probabilities of spontaneous emission, resulting in higher absorption and emission cross-sections compared to silica glasses. optica.org The low phonon energy of the host material significantly reduces multiphonon decay rates, particularly for energy levels with small gaps. optica.org

In a specific study on Er³⁺-doped Ga₂Ge₅S₁₃ glass, another sulfide-based system, excitation at around 800 nm resulted in mid-IR fluorescence bands corresponding to the ⁴I₁₁/₂ → ⁴I₁₃/₂ (~2.7 µm) and ⁴I₉/₂ → ⁴I₁₁/₂ (~4.5 µm) transitions. optica.org The long, millisecond-scale emission lifetime of the ⁴I₉/₂ level at room temperature indicated a negligibly small nonradiative decay rate, further highlighting the benefits of low-phonon-energy sulfide hosts. optica.org

Optical Anisotropy and Selection Rules in Layered Structures

Layered materials, including some sulfide compounds, can exhibit significant optical anisotropy, meaning their optical properties depend on the polarization of light relative to the crystal axes. wpmucdn.comnih.gov This anisotropy arises from the differences in bonding and electronic structure between the layers (intralayer) and within the layers (interlayer). nih.gov In materials with layered or chain-like structures, such as the rubidium-containing this compound thioarsenate(III) (RbEr₂AsS₇), the arrangement of atoms can lead to directional variations in properties. uni-stuttgart.deresearchgate.net

The optical anisotropy in such materials can be quantified by birefringence (the difference in the real part of the refractive index) and dichroism (the difference in the imaginary part of the refractive index). wpmucdn.com These properties are governed by dipole-transition selection rules, which determine whether a particular electronic transition is allowed or forbidden for a given light polarization. wpmucdn.comaip.org.au

For example, in layered transition metal dichalcogenides (TMDCs), the strong in-plane covalent/ionic bonds and weak out-of-plane van der Waals forces result in substantial birefringence. nih.gov Similarly, materials with quasi-one-dimensional crystal structures can exhibit giant optical anisotropy due to a significant difference in polarizability along different crystallographic axes. wpmucdn.com While specific studies on the optical anisotropy and selection rules in this compound's layered structures are not extensively detailed in the provided results, the principles observed in other anisotropic layered materials, such as germanium sulfide (GeS), provide a framework for understanding these potential properties. researchgate.net In GeS, polarized Raman spectroscopy has been used to identify crystal orientation, and anisotropic optical transitions have been observed near the band edge. researchgate.net

Influence of Nanostructuring and Quantum Confinement on Optical Properties

Nanostructuring, particularly the synthesis of materials in the form of quantum dots (QDs), can significantly alter the optical properties of semiconductor compounds like this compound due to the quantum confinement effect. researchgate.netmdpi.com When the size of a semiconductor nanocrystal is reduced to a dimension comparable to or smaller than its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material are replaced by discrete energy levels. mdpi.com This leads to a size-dependent increase in the optical band gap. mdpi.comresearchgate.net

Key effects of nanostructuring and quantum confinement on optical properties include:

Blue Shift in Absorption and Emission: As the particle size decreases, the band gap energy increases, causing a "blue shift" in the absorption and photoluminescence (PL) spectra to shorter wavelengths. researchgate.netresearchgate.net

Tunable Optical Properties: By controlling the size of the nanocrystals, the optical and optoelectronic properties can be precisely tuned. researchgate.net For instance, in erbium-doped zinc sulfide QDs with a crystallite size of approximately 3.6 nm, a band gap of 3.7 eV was observed, which is higher than the bulk value. researchgate.net

Enhanced Luminescence: The confinement of charge carriers can lead to an increased probability of radiative recombination, potentially enhancing photoluminescence intensity. researchgate.net

The synthesis of erbium-doped sulfide QDs offers a pathway to engineer materials with specific optical characteristics for applications in photonics, lasers, and sensing. researchgate.net For example, cadmium sulfide (CdS) QDs have been utilized as saturable absorbers in erbium-doped fiber lasers to generate Q-switched pulses. utm.my The size of these QDs, with an average diameter of around 5.8 nm, is crucial for their nonlinear optical properties. utm.my The study of quantum confinement in this compound nanostructures is essential for developing next-generation optoelectronic devices with tailored functionalities.

Compound Information

Table 4: PubChem CIDs for Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| Erbium sulfide (B99878) (Er2S3) | 166638 |

| Erbium | 23980 |

| Sulfur | 5362487 |

| Erbium(III) oxide (Er2O3) | 159423 |

| Erbium chloride (ErCl3) | 66224 |

| Hydrogen sulfide (H2S) | 402 |

| Calcium sulfide (CaS) | 82931 |

Magnetic Properties and Fundamental Magnetic Phenomena in Erbium Sulfide

Magnetic Susceptibility and Magnetization Studies

Magnetic susceptibility and magnetization measurements are fundamental tools for characterizing the magnetic behavior of erbium sulfide (B99878) compounds. At high temperatures, many erbium sulfide materials exhibit paramagnetic behavior, following the Curie-Weiss law. conicet.gov.ar This behavior is indicative of the presence of localized magnetic moments that are randomly oriented in the absence of an external magnetic field.

For erbium sesquisulfide (Er₂S₃), a Curie-Weiss fit to low-field magnetic susceptibility data between 100 and 300 K yields an effective magnetic moment of 9.65 μB per Er³⁺ ion. researchgate.net This value is in close agreement with the theoretical free-ion value for Er³⁺. Similarly, studies on various ternary erbium chromium sulfides show that they follow Curie-Weiss behavior at high temperatures, with effective magnetic moments consistent with theoretical calculations for the constituent Er³⁺ and chromium cations. conicet.gov.ar

In the quaternary sulfide EuErCuTe₃, a related chalcogenide, the temperature-dependent inverse molar magnetic susceptibility was analyzed. mdpi.com Applying the Curie-Weiss law at temperatures from 50 to 300 K yielded a Curie constant C₅₀₋₃₀₀K = 0.241 m³·K·kmol⁻¹. mdpi.com However, at lower temperatures, the susceptibility deviates from this law, indicating a transition to an ordered magnetic state, characteristic of ferrimagnetic compounds. mdpi.com For the ternary selenide (B1212193) SrErCuSe₃, the effective magnetic moment was determined to be approximately 9.52 μB, which aligns well with the theoretically expected value for Er³⁺ (9.59 μB), confirming that the erbium ions are the primary source of magnetism in this compound. mdpi.com

Magnetization measurements as a function of an applied magnetic field provide further insight. For instance, in Er₂CrS₄, the magnetization does not approach saturation even at high fields, which, combined with a low magnetic moment value, suggests the absence of an uncompensated moment from either the erbium or chromium sub-lattices. reading.ac.uk

Role of Erbium 4f Electrons in Magnetic Moments

The magnetic properties of erbium-containing compounds are fundamentally dictated by the electronic configuration of the erbium ion, typically present in its trivalent state (Er³⁺). The magnetic moment of the Er³⁺ ion arises from its unpaired 4f electrons. bohrium.com The theoretical magnetic moment for a free Er³⁺ ion, calculated using the Landé formula, is 9.58-9.59 μB. conicet.gov.armdpi.com

Experimental studies on various erbium sulfides confirm the dominant role of these 4f electrons. In magnetic susceptibility measurements, the effective magnetic moment (μₑ) derived from fitting the data to the Curie-Weiss law is often compared to this theoretical value.

For Er₂S₃, the experimental effective magnetic moment is 9.65 μB per Er³⁺ ion. researchgate.net

In ternary erbium chromium sulfides, the total effective magnetic moments are in good agreement with values calculated based on the free-ion moment for Er³⁺ and the spin-only moment for the chromium cations. conicet.gov.ar

In the quaternary compound EuErCuS₃, the ferrimagnetism arises from the interaction between the magnetic moments of the Eu²⁺ (7.94 μB) and Er³⁺ (9.59 μB) ions. mdpi.comuni-stuttgart.de

The presence of a crystal field in the solid state can lead to the splitting of the Er³⁺ energy levels, which can affect the magnetic behavior at low temperatures. mdpi.com However, at higher temperatures in the paramagnetic regime, the experimental moments align well with the free-ion value, underscoring the primary contribution of the 4f electrons.

Anisotropy of Magnetic Properties in Crystalline Erbium Sulfides

Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of measurement within the crystal lattice. This phenomenon is particularly significant in rare-earth compounds due to the interaction of the non-spherical 4f electron cloud with the crystal's electric field.

Magnetic Interactions in Ternary and Quaternary this compound Compounds

The introduction of additional elements into the this compound system, creating ternary and quaternary compounds, leads to more complex magnetic behaviors. The presence of both d-block (e.g., chromium) and f-block (erbium) elements allows for three distinct types of magnetic exchange interactions to coexist: d-d, d-f, and f-f. conicet.gov.ar

d-d interactions: These occur between the transition metal ions, such as Cr-Cr interactions. In compounds like Er₂CrS₄ and Er₃CrS₆, the initial magnetic ordering at a higher temperature is attributed to the ordering of the chromium sub-lattice, driven by these d-d interactions. researchgate.netnih.gov

f-f interactions: These are the interactions between the erbium ions (Er-Er). They are typically weaker and manifest at lower temperatures, leading to the secondary ordering of the erbium sub-lattice, as seen in Er₂CrS₄ at 10 K. researchgate.netnih.gov

d-f interactions: These interactions occur between the transition metal and the rare-earth ions (e.g., Cr-Er). The interplay between all three types of interactions dictates the final magnetic ground state of the material.

In the erbium-chromium-sulfide system, several distinct phases such as Er₄CrS₇, Er₃CrS₆, Er₆Cr₂S₁₁, and Er₂CrS₄ have been identified. conicet.gov.arresearchgate.netnih.gov While Er₄CrS₇ remains paramagnetic, the others show successive magnetic transitions. conicet.gov.arresearchgate.netnih.gov For example, Er₂CrS₄ first undergoes antiferromagnetic ordering of the chromium sub-lattice at Tₙ(Cr) = 42 K, followed by the ordering of the erbium sub-lattice at Tₙ(Er) = 10 K. researchgate.netnih.gov

In quaternary systems like EuErCuS₃, the magnetic properties are governed by the interactions between the two different lanthanide ions, Eu²⁺ and Er³⁺. mdpi.comuni-stuttgart.de These compounds exhibit ferrimagnetism, with the transition temperature decreasing as the chalcogen (S, Se, Te) becomes heavier, from 5.0 K for the sulfide to 4.2 K for the telluride. mdpi.comuni-stuttgart.de The study of these complex sulfides provides a platform for exploring the rich physics arising from competing magnetic interactions.

Electron Paramagnetic Resonance (EPR) Studies of Erbium in Sulfide Matrices

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique utilized for studying materials with unpaired electrons. wikipedia.org It is a valuable tool for the characterization of rare earth ion impurities, such as erbium (Er³⁺), in various crystalline and amorphous host materials. scispace.com The methodology is analogous to nuclear magnetic resonance (NMR), but it excites the spins of electrons instead of atomic nuclei. wikipedia.org Direct EPR investigations of materials doped with erbium require low temperatures and can provide detailed information regarding the Zeeman splitting and hyperfine interactions of the ground state. scispace.com The resulting EPR spectra are highly dependent on the host matrix, offering a way to characterize local structural variations. scispace.com

When an Er³⁺ ion is incorporated into a sulfide matrix, its EPR spectrum is influenced by the local crystal field symmetry created by the surrounding sulfide ions. This interaction can lead to anisotropic g-values, which are a key parameter obtained from EPR measurements. nih.gov For instance, studies on Er³⁺ in other matrices have identified distinct EPR signals corresponding to different local symmetries, such as cubic, trigonal, and monoclinic sites. aps.org In a study of Er³⁺ in silicon co-implanted with oxygen, centers with monoclinic and trigonal symmetry were observed, with principal g-values of approximately g₁≈0.8, g₂≈4.5, g₃≈9.9 for the monoclinic site. aps.org

While specific EPR studies dedicated exclusively to this compound (Er₂S₃) are not extensively documented in the provided results, the principles can be inferred from studies of erbium in other environments and of sulfur-containing radicals. The photolysis of various sulfur-containing compounds like mercaptans and disulfides is known to produce thiyl radicals (RS•), which can be characterized by EPR. cdnsciencepub.com Furthermore, EPR has been extensively used to characterize paramagnetic iron-sulfur ([Fe-S]) clusters in biological systems, where the g-values serve as a fingerprint for their electronic structure. nih.govnih.govnih.gov

For erbium in a sulfide matrix, the EPR spectrum would be expected to provide information on:

Local Symmetry: The g-tensor values would reveal the symmetry of the crystal field around the Er³⁺ ion.

Hyperfine Interactions: The interaction between the electron spin and the nuclear spin of the ¹⁶⁷Er isotope (I=7/2) would produce a characteristic hyperfine structure, providing further insight into the electronic wavefunction.

Structural Changes: Variations in the EPR signal could indicate changes in the local environment of the Er³⁺ ion, for example, due to defects, strain, or the presence of different phases. scispace.com

Optically Detected Magnetic Resonance (ODMR) is a related technique that can be employed when a direct correlation with the material's optical properties is needed. scispace.com

| Symmetry | g₁ | g₂ | g₃ | Source |

|---|---|---|---|---|

| Monoclinic | ~0.8 | ~4.5 | ~9.9 | aps.org |

| Trigonal | Data indicates presence but specific values not detailed in abstract | aps.org |

Computational Modeling of Magnetic Structures and Exchange Interactions

Computational modeling is a critical tool for understanding the complex magnetic properties of materials like this compound at an atomic level. Methods such as density-functional theory (DFT) are employed to investigate magnetic structures and the nature of exchange interactions between magnetic ions. researchgate.netchemrxiv.org These calculations can predict the most stable magnetic ordering (ferromagnetic, antiferromagnetic, or more complex arrangements like ferrimagnetic) and elucidate the pathways through which magnetic moments interact.

In the context of erbium compounds, computational studies have provided significant insights. For instance, ab initio molecular dynamics simulations help in understanding molecule-surface interactions and their effect on magnetism. researchgate.net DFT calculations have been used to support experimental findings, revealing stable adsorption configurations and identifying the specific orbital pathways responsible for exchange interactions, such as the Ni-Er exchange path when an erbium complex is adsorbed on a nickel surface. researchgate.net

Studies on ternary erbium chromium sulfides, such as Er₂CrS₄, Er₃CrS₆, and Er₆Cr₂S₁₁, reveal complex magnetic behaviors where both chromium and erbium sub-lattices can order magnetically at different temperatures. acs.org For example, Er₂CrS₄ exhibits antiferromagnetic ordering of the chromium sub-lattice at Tₙ(Cr) = 42 K, followed by ordering of the erbium sub-lattice at Tₙ(Er) = 10 K. acs.org Er₃CrS₆ shows ferromagnetic ordering for Cr at 30 K and for Er at 11 K. acs.org These behaviors are governed by the specific crystal structure and the resulting exchange interactions between Cr-Cr, Er-Er, and Cr-Er ions, which can be modeled computationally.

The key aspects explored through computational modeling include:

Electronic Band Structure: DFT simulations can calculate the electronic band structure and defect formation energies. For example, it can be determined that sulfur vacancies might act as deep traps, which would influence carrier mobility and potentially the magnetic properties.